molecular formula C21H26N2O3S B505634 ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 356586-91-9

ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B505634
CAS No.: 356586-91-9
M. Wt: 386.5g/mol
InChI Key: PUWJYHWMLAGFGW-UHFFFAOYSA-N
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Description

Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative functionalized with an N-benzyl-beta-alanyl amino group and an ethyl ester. This scaffold is of interest due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 2-[3-(benzylamino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-26-21(25)19-16-10-6-7-11-17(16)27-20(19)23-18(24)12-13-22-14-15-8-4-3-5-9-15/h3-5,8-9,22H,2,6-7,10-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWJYHWMLAGFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Tetrahydrobenzothiophene Formation

The Gewald reaction is a widely used two-component condensation between cyclohexanone derivatives, elemental sulfur, and cyanoacetate esters to yield 2-aminothiophenes. For ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a key intermediate), cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction proceeds via enamine formation, followed by cyclization and aromatization:

Cyclohexanone+Ethyl cyanoacetate+S8BaseEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate\text{Cyclohexanone} + \text{Ethyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate}

Typical conditions involve refluxing in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours, yielding 60–75%. Modifications, such as using microwave irradiation, reduce reaction times to 1–2 hours with comparable yields.

Methanesulfonic Acid-Mediated Cyclization

An alternative approach described in US Patent 5,969,157 employs methanesulfonic acid (MSA) to cyclize α-(3-methoxyphenylthio)-4-methoxyacetophenone derivatives. This method avoids solvent use, as MSA acts as both catalyst and solvent, enabling intramolecular cyclization at 120–140°C for 4–6 hours. The process achieves >85% yield for 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a structurally related compound. While this method is efficient for methoxy-substituted benzothiophenes, demethylation steps are required for hydroxylated analogs.

Introduction of the N-Benzyl-Beta-Alanyl Group

The N-benzyl-beta-alanyl moiety is introduced via amide coupling to the 2-amino group of the benzothiophene core.

Activation of Beta-Alanine Derivative

N-Benzyl-beta-alanine is synthesized by reacting beta-alanine with benzyl chloride in the presence of a base (e.g., NaOH) in aqueous or alcoholic media. The carboxyl group is then activated using coupling agents such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Enables room-temperature reactions in DMF with yields >90%.

  • DCC/HOBt (N,N'-Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole): A traditional method requiring 0–5°C to minimize side reactions.

Amide Bond Formation

The activated N-benzyl-beta-alanine is reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under inert atmosphere (N2_2 or Ar). Key parameters include:

  • Solvent : DMF, dichloromethane (DCM), or tetrahydrofuran (THF).

  • Temperature : 0–25°C to prevent racemization.

  • Reaction Time : 12–24 hours for complete conversion.

Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 70–85% of the desired product.

Esterification and Final Modifications

The ethyl ester group at the 3-position is usually introduced early in the synthesis (e.g., via Gewald reaction). However, if modifications are required, transesterification or direct esterification can be employed:

Direct Esterification

Reacting the carboxylic acid intermediate with ethanol in the presence of H2_2SO4_4 or HCl gas under reflux (78°C) for 8–12 hours achieves esterification. This method is less common due to competing side reactions.

Transesterification

Using ethyl acetate as both solvent and reagent with a catalytic amount of NaOEt facilitates ester exchange at 60–70°C. This approach is milder and avoids strong acids.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Gewald ReactionCyclohexanone + cyanoacetate ester60–75Scalable, fewer purification stepsRequires toxic sulfur and prolonged reflux
MSA CyclizationSolvent-free intramolecular cyclization>85High yield, minimal byproductsLimited to methoxy-substituted precursors
HATU CouplingAmide bond formation70–85High efficiency, room-temperatureCostly reagents, moisture-sensitive

Optimization and Scale-Up Challenges

Regioselectivity in Functionalization

The C3 position of benzothiophene is highly reactive, necessitating careful control during functionalization. A study in PMC5364387 demonstrated that using para-toluenesulfonic acid (pTsOH) with silane reagents ensures regioselective C3-arylation without competing side reactions. Applying similar conditions during N-benzyl-beta-alanyl coupling could enhance selectivity.

Demethylation and Protecting Group Strategies

For analogs requiring hydroxyl groups, boron tribromide (BBr3_3) in DCM at −78°C selectively cleaves methyl ethers without affecting ester functionalities. However, overexposure to BBr3_3 risks degrading the benzothiophene core.

Industrial-Scale Considerations

Patents emphasize solvent-free or low-solvent conditions (e.g., MSA cyclization) to reduce waste and costs. Continuous flow reactors have been proposed to improve heat transfer and reaction consistency during scale-up .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules, potentially leading to the development of new biochemical tools or probes.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound’s unique chemical properties might make it useful in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its use.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The tetrahydrobenzothiophene core is common among analogs, but substituents at the 2-amino position vary significantly:

Compound Name Substituent at 2-Amino Position Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound: Ethyl 2-[(N-benzyl-beta-alanyl)amino]-...-3-carboxylate N-benzyl-beta-alanyl C₂₃H₂₇N₃O₃S 437.54 g/mol Flexible alanyl side chain; potential for intramolecular H-bonding with ester group N/A
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoyl C₁₈H₁₉NO₃S 329.41 g/mol Planar benzamide; S(6) ring motif via N–H⋯O H-bonding
Ethyl 2-(pyridine-4-carboxamido)-...-3-carboxylate Pyridine-4-carboxamido C₁₇H₁₈N₂O₃S 330.40 g/mol Pyridine ring introduces π-π stacking potential; R₂²(16) H-bonding motifs in crystal
Ethyl 2-[(5-chloropentanoyl)amino]-...-3-carboxylate 5-Chloropentanoyl C₁₆H₂₂ClNO₃S 343.87 g/mol Chloroalkyl chain enhances lipophilicity
Ethyl 2-[(3-propoxybenzoyl)amino]-...-3-carboxylate 3-Propoxybenzoyl C₂₁H₂₅NO₄S 387.49 g/mol Propoxy group increases steric bulk; may influence solubility

Key Observations :

  • Hydrogen Bonding : Most analogs exhibit intramolecular N–H⋯O bonds, forming Etter’s S(6) motifs .
  • Dihedral Angles : Substituents influence planarity. For example, the pyridine derivative has a dihedral angle of 7.1° between the thiophene and pyridine rings, while the benzamido analog shows an 8.13° angle between the benzothiophene and phenyl rings .
  • Disorder in Cyclohexene Ring : Positional disorder in methylene groups of the tetrahydrobenzothiophene core is common, as seen in refinements using SHELXL .

Crystallographic and Conformational Analysis

  • Software : Structures are typically solved using SHELX (SHELXL97 for refinement) and visualized via ORTEP-3 or WinGX .
  • Crystal Packing : Analogs like the pyridine-4-carboxamido derivative form R₂²(16) rings via C–H⋯O interactions, while benzamido derivatives rely on van der Waals forces .

Yield and Purity

  • Yields range from 87% (thiocarbonylated derivatives) to lower yields for sterically hindered substituents .
  • Purity is confirmed via chromatography (e.g., silica gel for separating oxazoloquinolines) .

Physicochemical Properties

Property Ethyl 2-Benzamido Derivative Ethyl 2-(Pyridine-4-Carboxamido) Derivative Ethyl 2-[(Methylthio)Carbonyl] Derivative
Melting Point Not reported Not reported 120–122°C
IR Peaks (ν, cm⁻¹) N–H (3260), C=O (1727, 1668) N–H (3260), C=O (1727) N–H (3260), C=O (1727, 1668)
Solubility Ethanol, chloroform DMSO, DMF Ethanol, aqueous buffers

Pharmacological Potential

While direct data for the target compound are lacking, analogs show promise:

  • Antioxidant Activity: Derivatives with cyanoacrylamido substituents exhibit moderate antioxidant activity in DPPH assays .
  • Thrombolytic Potential: Tetrahydrobenzothiophenes are intermediates for thrombolytic agents .
  • Anti-Inflammatory Activity: Nonsteroidal anti-inflammatory derivatives have been synthesized via similar scaffolds .

Biological Activity

Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 386.5 g/mol. The compound features a benzothiophene core that is crucial for its biological properties.

Property Value
Molecular FormulaC₁₈H₂₂N₂O₂S
Molecular Weight386.5 g/mol
CAS Number356586-91-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the benzothiophene core followed by the introduction of the carboxylate and amino groups. The reaction conditions often require strong acids or bases and specific catalysts to achieve the desired product purity and yield .

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

1. Antimicrobial Properties
Research indicates that compounds with similar structures have shown potential as antimicrobial agents. The benzothiophene moiety is recognized for its ability to interact with bacterial enzymes, which could lead to the development of new antibiotics .

2. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis and repair. Inhibition of TS has been linked to anticancer activity, making this compound a candidate for further exploration in oncology .

3. Interaction with Biological Targets
Studies are ongoing to elucidate how this compound interacts with various biological molecules, including proteins and receptors involved in metabolic pathways. Understanding these interactions is essential for determining its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have focused on compounds related to this compound:

  • Antimicrobial Screening : Research conducted by Villemagne et al. identified several benzothiophene derivatives as effective against multidrug-resistant tuberculosis (MDR-TB). These findings underscore the importance of exploring similar compounds for novel antibiotic development .
  • Thymidylate Synthase Inhibition : A study highlighted the structural relationship between various inhibitors and their efficacy in inhibiting TS activity in cancer cell lines. This suggests that this compound could be evaluated for similar effects .

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